molecular formula C10H18N2O4 B1388220 (2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 1279034-78-4

(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No. B1388220
CAS RN: 1279034-78-4
M. Wt: 230.26 g/mol
InChI Key: ZLTYSXLMVYGBJO-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Unfortunately, specific synthesis details for this compound were not found in the search results .


Molecular Structure Analysis

The molecular structure of this compound was not found in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound were not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were not found in the search results .

Scientific Research Applications

Medicinal Applications

(2S,4S)-4-BOC-amino Pyrrolidine-2-carboxylic acid is utilized as an important intermediate in the synthesis of anti-Hepatitis C Virus (HCV) drugs. The chiral separation of this compound is crucial for the production of effective antiviral medications .

Chemical Synthesis

In the field of chemistry, this compound serves as a versatile building block for peptide synthesis. It’s particularly useful in creating cyclic peptides with enhanced pharmacological properties and has been employed in the development of various biomaterials, including hydrogels and nanomaterials .

Mechanism of Action

The mechanism of action of this compound was not found in the search results .

Safety and Hazards

The safety and hazards associated with this compound were not found in the search results .

Future Directions

The future directions for the research and application of this compound were not found in the search results .

Relevant Papers Unfortunately, no relevant papers were found in the search results .

properties

IUPAC Name

(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTYSXLMVYGBJO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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